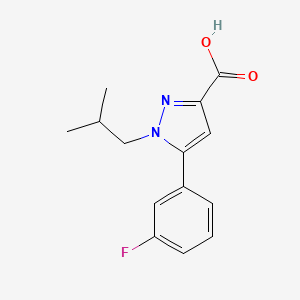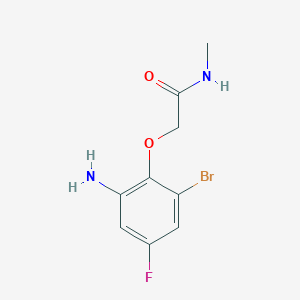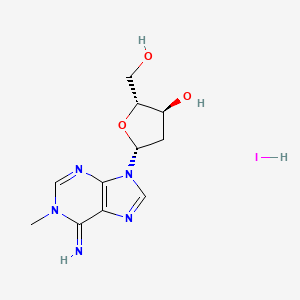
2'-Deoxy-1-methyl-adenosine Hydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-1-methyl-adenosine Hydriodide is a nucleoside analog, specifically a derivative of adenosine. It is an intermediate in the synthesis of 2’-Deoxy-N-methyladenosine, which plays a role in catalytic activity and may promote proper folding of the A730 loop. The compound has a molecular formula of C11H15N5O3.HI and a molecular weight of 393.18.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-1-methyl-adenosine Hydriodide typically involves the methylation of 2’-deoxyadenosine. The reaction conditions often include the use of methyl iodide as the methylating agent and a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production methods for 2’-Deoxy-1-methyl-adenosine Hydriodide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same methylation reaction but may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-1-methyl-adenosine Hydriodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleosides .
Aplicaciones Científicas De Investigación
2’-Deoxy-1-methyl-adenosine Hydriodide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs.
Biology: The compound is studied for its role in catalytic activity and proper folding of nucleic acid structures.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of nucleoside analogs for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-1-methyl-adenosine Hydriodide involves its incorporation into nucleic acids, where it can affect the catalytic activity and folding of specific RNA structures. The compound targets the A730 loop, promoting proper folding and potentially enhancing catalytic efficiency.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyadenosine: The parent compound from which 2’-Deoxy-1-methyl-adenosine Hydriodide is derived.
2’-Deoxy-N-methyladenosine: A closely related compound with similar catalytic properties.
1-Methyladenosine: Another methylated adenosine derivative with distinct properties.
Uniqueness
2’-Deoxy-1-methyl-adenosine Hydriodide is unique due to its specific methylation at the 1-position and the presence of the deoxy group at the 2’-position. These structural features confer unique catalytic properties and potential therapeutic applications .
Propiedades
Fórmula molecular |
C11H16IN5O3 |
|---|---|
Peso molecular |
393.18 g/mol |
Nombre IUPAC |
(2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolan-3-ol;hydroiodide |
InChI |
InChI=1S/C11H15N5O3.HI/c1-15-4-14-11-9(10(15)12)13-5-16(11)8-2-6(18)7(3-17)19-8;/h4-8,12,17-18H,2-3H2,1H3;1H/t6-,7+,8+;/m0./s1 |
Clave InChI |
RHKCFOLTSDLJJR-HNPMAXIBSA-N |
SMILES isomérico |
CN1C=NC2=C(C1=N)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O.I |
SMILES canónico |
CN1C=NC2=C(C1=N)N=CN2C3CC(C(O3)CO)O.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076918.png)
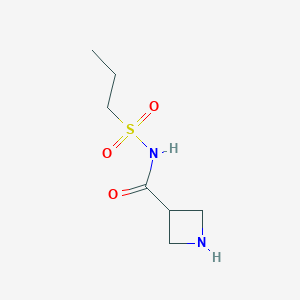
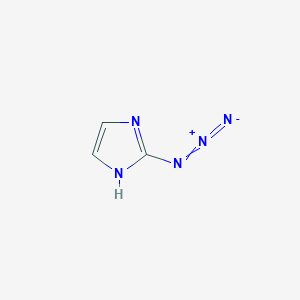
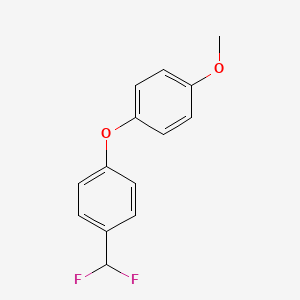
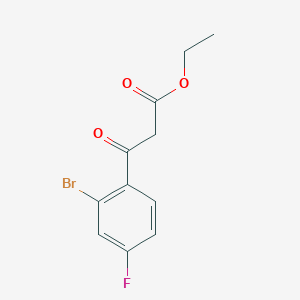

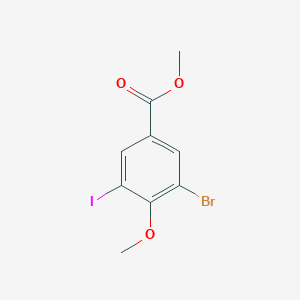


![2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12076983.png)
![(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12076991.png)
